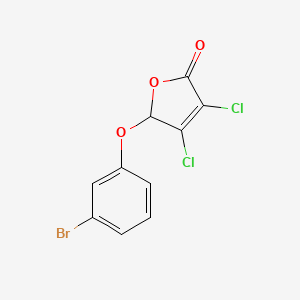
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is a derivative of the amino acid L-Tyrosine. This compound is characterized by the presence of a chloroacetyl group and two iodine atoms at the 3 and 5 positions of the aromatic ring. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- typically involves the following steps:
Iodination: L-Tyrosine is first iodinated at the 3 and 5 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Chloroacetylation: The iodinated L-Tyrosine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloroacetyl group can be reduced to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroacetyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites.
Protein Modification: The chloroacetyl group can react with nucleophilic residues in proteins, leading to covalent modifications.
Pathways Involved: The compound can affect signaling pathways by modulating the activity of key enzymes and proteins.
類似化合物との比較
Similar Compounds
L-Tyrosine: The parent amino acid, involved in protein synthesis and neurotransmitter production.
N-Acetyl L-Tyrosine: A derivative with an acetyl group, used for its enhanced solubility and stability.
3,5-Diiodo-L-Tyrosine: A derivative with two iodine atoms, studied for its role in thyroid hormone synthesis
Uniqueness
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is unique due to the presence of both chloroacetyl and iodine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
579504-93-1 |
|---|---|
分子式 |
C11H10ClI2NO4 |
分子量 |
509.46 g/mol |
IUPAC名 |
(2S)-2-[(2-chloroacetyl)amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H10ClI2NO4/c12-4-9(16)15-8(11(18)19)3-5-1-6(13)10(17)7(14)2-5/h1-2,8,17H,3-4H2,(H,15,16)(H,18,19)/t8-/m0/s1 |
InChIキー |
XAXXXHIUOADIKU-QMMMGPOBSA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC(=O)CCl |
正規SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)





![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)

![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)

![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)

